1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that features a piperazine ring, a benzimidazole moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzimidazole moiety, and the addition of the nitrile group. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Aza-Michael addition: This reaction involves the addition of diamines to activated alkenes, leading to the formation of substituted piperazines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its combination of a piperazine ring, a benzimidazole moiety, and a nitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H25N5O |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H25N5O/c1-3-6-17-16(2)18(15-23)21-24-19-7-4-5-8-20(19)27(21)22(17)26-11-9-25(10-12-26)13-14-28/h3-5,7-8,28H,1,6,9-14H2,2H3 |
InChI Key |
BBGFWNPVVJEEIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)N4CCN(CC4)CCO)C#N |
Origin of Product |
United States |
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